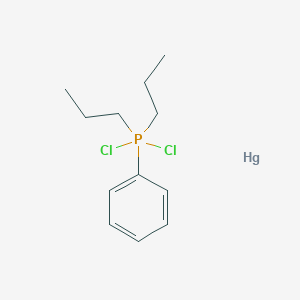
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury is a complex organophosphorus compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. This compound is characterized by the presence of both phosphorus and mercury atoms, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-phenyl-dipropyl-lambda5-phosphane;mercury typically involves the reaction of phosphorus trichloride with benzene in the presence of anhydrous aluminum chloride as a catalyst. This Friedel-Craft reaction results in the formation of dichlorophenylphosphine, which can then be further reacted with dipropylphosphine and mercury compounds to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have significant applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies involving phosphorus and mercury interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of dichloro-phenyl-dipropyl-lambda5-phosphane;mercury involves its interaction with molecular targets through its phosphorus and mercury atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions. The pathways involved include nucleophilic attack on electrophilic centers and coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyldichlorophosphine: Similar in structure but lacks the dipropyl and mercury components.
Phenylphosphine dichloride: Another related compound with similar reactivity but different applications.
Phenylphosphonous dichloride: Shares the phenyl and dichlorophosphine moieties but differs in its overall structure and properties.
Uniqueness
Dichloro-phenyl-dipropyl-lambda5-phosphane;mercury is unique due to the presence of both dipropyl and mercury components, which enhance its reactivity and broaden its range of applications compared to similar compounds .
Propriétés
Numéro CAS |
61156-55-6 |
|---|---|
Formule moléculaire |
C12H19Cl2HgP |
Poids moléculaire |
465.75 g/mol |
Nom IUPAC |
dichloro-phenyl-dipropyl-λ5-phosphane;mercury |
InChI |
InChI=1S/C12H19Cl2P.Hg/c1-3-10-15(13,14,11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3; |
Clé InChI |
XQJXNIBVVLWPLI-UHFFFAOYSA-N |
SMILES canonique |
CCCP(CCC)(C1=CC=CC=C1)(Cl)Cl.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)
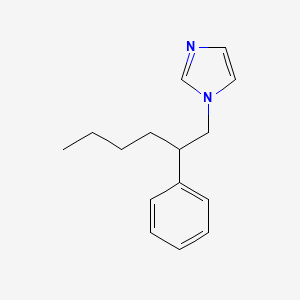
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)

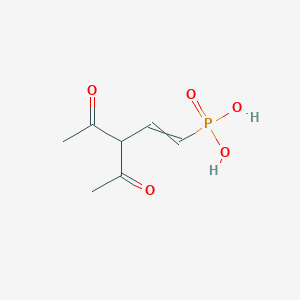
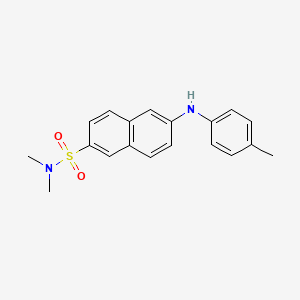
![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
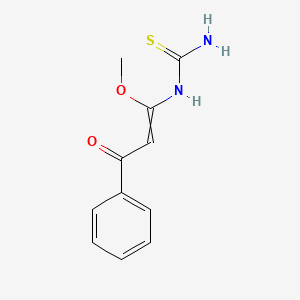
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
